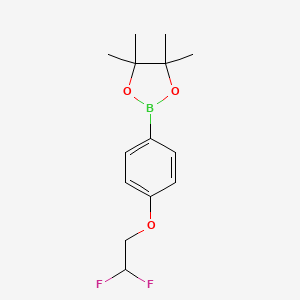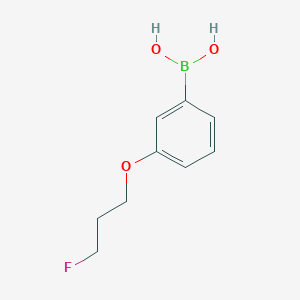
5-メチル-2-(トリフルオロメチル)ベンズアルデヒド
説明
5-Methyl-2-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H7F3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the fifth position and a trifluoromethyl group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
科学的研究の応用
Chemistry: 5-Methyl-2-(trifluoromethyl)benzaldehyde is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of drug candidates, especially those targeting specific enzymes or receptors. Its trifluoromethyl group enhances the metabolic stability and bioavailability of the drug molecules .
Industry: The compound finds applications in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it valuable in the formulation of high-performance materials.
作用機序
Target of Action
The primary target of the compound 5-Methyl-2-(trifluoromethyl)benzaldehyde is believed to be the mitochondrial electron transport at the cytochrome bc (1) complex . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP).
Mode of Action
5-Methyl-2-(trifluoromethyl)benzaldehyde exerts its activity by inhibiting the mitochondrial electron transport at the cytochrome bc (1) complex . This inhibition disrupts the normal balance of the electron transport chain, leading to a decrease in the production of ATP, the main source of energy for cellular reactions.
Result of Action
The result of the action of 5-Methyl-2-(trifluoromethyl)benzaldehyde is a decrease in ATP production due to the inhibition of the cytochrome bc (1) complex
生化学分析
Biochemical Properties
5-Methyl-2-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in oxidation-reduction reactions. For instance, it can act as a substrate for aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The trifluoromethyl group in 5-Methyl-2-(trifluoromethyl)benzaldehyde enhances its reactivity, making it a valuable compound in synthetic organic chemistry and biochemical studies .
Cellular Effects
The effects of 5-Methyl-2-(trifluoromethyl)benzaldehyde on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, 5-Methyl-2-(trifluoromethyl)benzaldehyde can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 5-Methyl-2-(trifluoromethyl)benzaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves its interaction with enzyme active sites, where it can act as an inhibitor or activator. For example, the compound can bind to the active site of aldehyde dehydrogenases, inhibiting their activity and leading to the accumulation of aldehydes within cells. Additionally, 5-Methyl-2-(trifluoromethyl)benzaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-2-(trifluoromethyl)benzaldehyde can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to 5-Methyl-2-(trifluoromethyl)benzaldehyde can lead to alterations in cellular function, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of 5-Methyl-2-(trifluoromethyl)benzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 5-Methyl-2-(trifluoromethyl)benzaldehyde have been associated with toxic effects, including liver damage and oxidative stress. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
5-Methyl-2-(trifluoromethyl)benzaldehyde is involved in several metabolic pathways, primarily those related to aldehyde metabolism. The compound can be metabolized by aldehyde dehydrogenases to form the corresponding carboxylic acid. Additionally, it can participate in oxidation-reduction reactions, contributing to the overall metabolic flux within cells. The presence of the trifluoromethyl group can influence the reactivity and metabolic fate of the compound .
Transport and Distribution
Within cells and tissues, 5-Methyl-2-(trifluoromethyl)benzaldehyde is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within tissues can be influenced by factors such as lipid solubility and molecular size. These properties determine the localization and accumulation of 5-Methyl-2-(trifluoromethyl)benzaldehyde within different cellular compartments .
Subcellular Localization
The subcellular localization of 5-Methyl-2-(trifluoromethyl)benzaldehyde is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 5-Methyl-2-(trifluoromethyl)benzaldehyde is essential for elucidating its biochemical and physiological roles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(trifluoromethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group and the methyl group onto the benzaldehyde ring. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is treated with trifluoromethylating agents and methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: In industrial settings, the production of 5-Methyl-2-(trifluoromethyl)benzaldehyde may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated processes helps in achieving consistent product quality and minimizing waste .
化学反応の分析
Types of Reactions:
Oxidation: 5-Methyl-2-(trifluoromethyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or other reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl and methyl groups influence the reactivity and orientation of the substituents on the benzene ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: 5-Methyl-2-(trifluoromethyl)benzoic acid.
Reduction: 5-Methyl-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced
類似化合物との比較
- 2-Methyl-5-(trifluoromethyl)benzaldehyde
- 4-Methoxy-3-(trifluoromethyl)benzaldehyde
- 4-Methyl-3-(trifluoromethyl)benzylamine
- 4-Hydroxy-3-(trifluoromethyl)benzaldehyde
Comparison: 5-Methyl-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the methyl and trifluoromethyl groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different electronic and steric effects, leading to variations in its chemical behavior and applications .
特性
IUPAC Name |
5-methyl-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQHVZWHSXZEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590665 | |
| Record name | 5-Methyl-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-76-7 | |
| Record name | 5-Methyl-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![6-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1318676.png)
